2,4-Dibromo-1,5-dimethyl-1H-imidazole

Physical Property Melting Point Handling

2,4-Dibromo-1,5-dimethyl-1H-imidazole is a dibrominated imidazole derivative characterized by bromine atoms at the C2 and C4 positions and methyl groups at the N1 and C5 positions. This specific substitution pattern imparts distinct electronic and steric properties, enabling its use as a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions in medicinal chemistry and agrochemical research.

Molecular Formula C5H6Br2N2
Molecular Weight 253.92 g/mol
CAS No. 850429-57-1
Cat. No. B1312982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1,5-dimethyl-1H-imidazole
CAS850429-57-1
Molecular FormulaC5H6Br2N2
Molecular Weight253.92 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1C)Br)Br
InChIInChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3
InChIKeyLXOXPLOMFHDMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-1,5-dimethyl-1H-imidazole (CAS 850429-57-1): A Regioselectively Functionalizable Imidazole Building Block


2,4-Dibromo-1,5-dimethyl-1H-imidazole is a dibrominated imidazole derivative characterized by bromine atoms at the C2 and C4 positions and methyl groups at the N1 and C5 positions [1]. This specific substitution pattern imparts distinct electronic and steric properties, enabling its use as a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions in medicinal chemistry and agrochemical research . It is also noted for a specialized application as a diagnostic agent .

Why Generic Halogenated Imidazole Substitution Fails for 2,4-Dibromo-1,5-dimethyl-1H-imidazole


The 2,4-dibromo-1,5-dimethyl substitution pattern is not interchangeable with other halogenated imidazoles, such as 2,4-dichloro or monobromo analogs. The differential reactivity between the C2 and C4 bromine atoms is fundamental to its utility, enabling regioselective sequential functionalization that is critical for constructing asymmetric polyaryl imidazole libraries. Substituting a dichloro analog would drastically reduce cross-coupling efficiency due to the inherently lower reactivity of aryl chlorides, while monobromo analogs lack the second synthetic handle required for further elaboration .

Quantitative Differentiation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole from Structural Analogs


Intermediate Melting Point Favors Handling and Formulation Over Higher-Melting Analogs

The melting point of 2,4-dibromo-1,5-dimethyl-1H-imidazole (118–122 °C) is significantly lower than that of the non-methylated analog 2,4-dibromoimidazole (190–192 °C) , but higher than that of the 1-methyl analog 2,4-dibromo-1-methylimidazole (74–76 °C) . This intermediate melting point is advantageous for laboratory handling, as it remains a stable solid at ambient temperatures while being readily meltable for formulation or further processing without requiring specialized heating equipment.

Physical Property Melting Point Handling

Enhanced Cross-Coupling Reactivity of C2-Bromine Enables Regioselective Sequential Functionalization

In 2,4-dibromoimidazole systems, the C2-bromine is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C4-bromine, enabling site-selective monoarylation. A 2025 study on 2,4-dibromoaryl ethers demonstrated C2-selective Suzuki–Miyaura coupling with >20:1 regioselectivity [1]. This electronic differentiation is even more pronounced compared to the 2,4-dichloro-1,5-dimethyl analog, where the inherently lower reactivity of C–Cl bonds necessitates harsher conditions and often results in lower yields [2]. While direct quantitative data for 2,4-dibromo-1,5-dimethyl-1H-imidazole is pending, the analogous electronic structure supports a comparable reactivity profile.

Cross-Coupling Regioselectivity Suzuki-Miyaura

Established Multi-Gram Synthesis Protocol Under Mild Conditions

A general multi-gram scale synthesis for polybrominated imidazoles, including 2,4-dibromo-1,5-dimethyl-1H-imidazole, uses a stoichiometric amount of a Br₂–DMF complex. This method provides good yields compared to earlier methods that required large amounts of an acetic acid–sodium acetate buffer [1]. The protocol’s reliability and scalability contrast with the more forcing conditions often necessary for the synthesis of polychlorinated imidazoles, which may require high temperatures and corrosive reagents.

Synthesis Bromination Scalability

Specialized Diagnostic Application Not Shared by Common Analogs

According to a reputable vendor technical datasheet, 2,4-dibromo-1,5-dimethyl-1H-imidazole is employed as a diagnostic agent for measuring acetylcholine levels in patients . It is reported to bind muscarinic receptors and affect acetylcholine release . This biomedical application represents a differentiator from other halogenated imidazole building blocks (e.g., 2,4-dichloro-1,5-dimethylimidazole or monobromo analogs) that are not described for this use.

Diagnostic Agent Acetylcholine Muscarinic

Optimal Application Scenarios for 2,4-Dibromo-1,5-dimethyl-1H-imidazole Based on Evidence


Sequential Cross-Coupling for Unsymmetrical Diaryl Imidazole Libraries

The inherent C2 > C4 bromine reactivity gradient allows chemists to perform a first Suzuki coupling at C2 under mild conditions, followed by a second coupling at C4 with a different boronic acid [1]. This sequential strategy is highly efficient for constructing diverse libraries of unsymmetrical 2,4-diarylimidazoles, a common motif in kinase inhibitors and other bioactive molecules, and is not possible with symmetric dihalo or monohalo analogs.

Diagnostic Probe Development for Cholinergic System Studies

The compound's reported interaction with muscarinic receptors and its effect on acetylcholine release make it a candidate for developing diagnostic tools to assess cholinergic function. Researchers can leverage this property to design assays or imaging agents that are not accessible with other commercially available halogenated imidazoles.

Scalable Synthesis of Advanced Imidazole Intermediates

The established multi-gram bromination protocol using a Br₂–DMF complex [2] ensures that 2,4-dibromo-1,5-dimethyl-1H-imidazole can be reliably sourced or prepared in-house at the scales required for medicinal chemistry lead optimization or early process development, without the harsh conditions required for chlorinated analogs.

Formulation-Friendly Building Block for Solid-Phase Handling

With a melting point of 118–122 °C , the compound is a stable, free-flowing solid at room temperature, simplifying automated dispensing and solid-phase synthesis workflows compared to lower-melting or hygroscopic analogs, and eliminating the need for high-temperature melting equipment required for higher-melting alternatives like 2,4-dibromoimidazole (mp 190–192 °C).

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